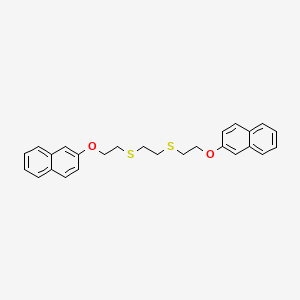
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- is a chemical compound with the molecular formula C26H26O2S2. It is characterized by its complex structure, which includes aromatic rings, ether groups, and sulfide linkages
Preparation Methods
The synthesis of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves multiple steps, typically starting with the preparation of the naphthoxyethylthio intermediates. These intermediates are then reacted with ethane derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Chemical Reactions Analysis
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfide groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and sulfide groups allow it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- can be compared with other similar compounds, such as:
1,2-Bis(ethylthio)ethane: This compound has a simpler structure with only ethylthio groups, lacking the aromatic rings and ether linkages.
1,2-Bis(phenoxy)ethane: This compound contains phenoxy groups instead of naphthoxy groups, leading to different chemical properties and reactivity.
1,2-Bis(methoxy)ethane: This compound has methoxy groups, which are smaller and less complex than naphthoxy groups.
Properties
CAS No. |
63938-34-1 |
|---|---|
Molecular Formula |
C26H26O2S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethylsulfanyl]ethoxy]naphthalene |
InChI |
InChI=1S/C26H26O2S2/c1-3-7-23-19-25(11-9-21(23)5-1)27-13-15-29-17-18-30-16-14-28-26-12-10-22-6-2-4-8-24(22)20-26/h1-12,19-20H,13-18H2 |
InChI Key |
MGMKTHZAZTYTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSCCSCCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


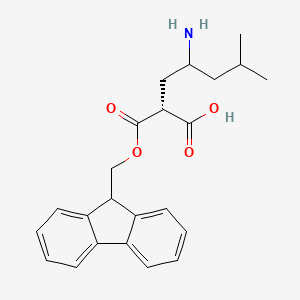
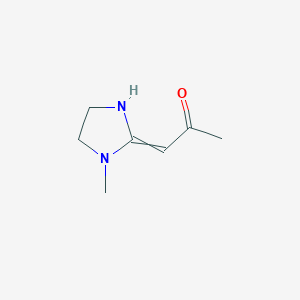

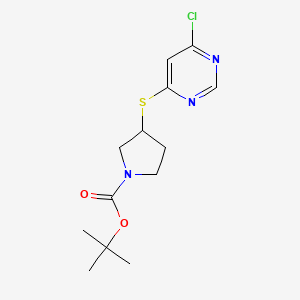
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
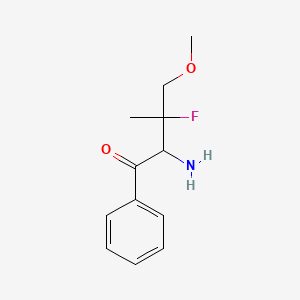
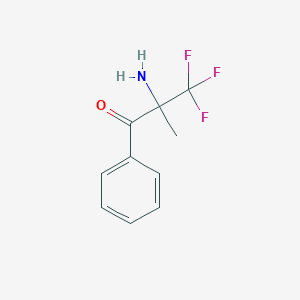
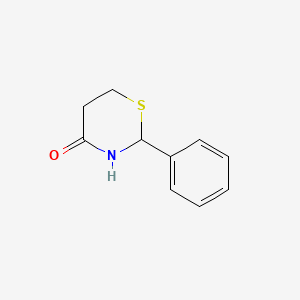
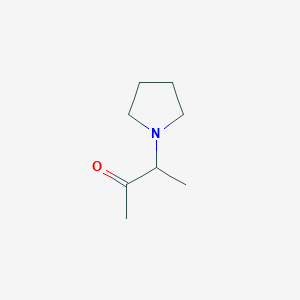
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
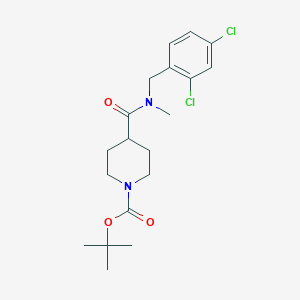
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
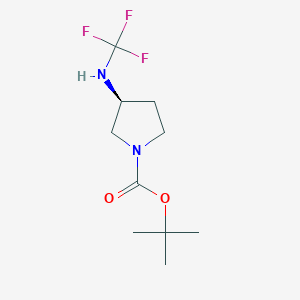
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
